5alpha-Androstane-3,6,17-trione

Descripción general

Descripción

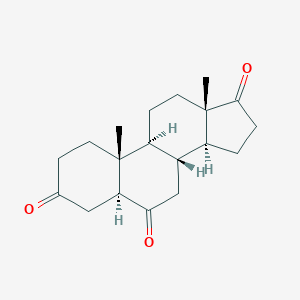

5alpha-Androstane-3,6,17-trione is a synthetic androgen with a unique molecular structure characterized by a steroid ring and three ketone groups. This compound is primarily used in the sports and fitness industry for its potential to enhance physical performance, increase muscle mass, and promote protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5alpha-Androstane-3,6,17-trione can be synthesized through various chemical pathways. One common method involves the transformation of steroid hormones. For instance, it can be derived from intermediates like 11b-hydroxy-androstenedione through a series of chemical reactions . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological methods. For example, engineered strains of Mycobacterium neoaurum can be used to convert phytosterols into this compound through the action of enzymes like 5alpha-reductase and glucose-6-phosphate dehydrogenase .

Análisis De Reacciones Químicas

Types of Reactions

5alpha-Androstane-3,6,17-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other androgenic compounds.

Substitution: Substitution reactions can modify its functional groups to produce new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various androgenic steroids and their derivatives, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Chemistry

5alpha-Androstane-3,6,17-trione serves as an important intermediate in the synthesis of other steroid drugs. Its unique structure allows for various chemical reactions, including:

- Oxidation : Transforming the compound into different derivatives.

- Reduction : Converting it into other androgenic compounds.

- Substitution : Modifying functional groups to produce new analogs.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Lithium aluminum hydride | Specific pH levels |

| Substitution | Various nucleophiles | Temperature-controlled |

Biology

Research has focused on the effects of this compound on androgen receptors and its role in regulating hormone levels. Its mechanism of action involves binding to androgen receptors, which modulates gene expression related to male characteristics and anabolic processes.

Medicine

This compound is being investigated for its potential therapeutic uses:

- Endogenous Testosterone Production : Studies have shown that this compound can stimulate testosterone production in men.

- Aromatase Inhibition : It has been identified as an effective aromatase inhibitor, which prevents the conversion of androgens to estrogens. This property is particularly beneficial for enhancing anabolic states without increasing estrogen levels.

Performance Enhancement Applications

The compound is widely used in the sports and fitness industry due to its potential to enhance physical performance. It is marketed in various formulations aimed at increasing muscle mass and improving athletic performance.

Performance Enhancement

A clinical study involving male athletes demonstrated significant increases in lean muscle mass when administered dosages ranging from 25 mg to 500 mg per day. The results indicated improved physical performance metrics and increased testosterone-to-estrogen (T/E) ratios.

Hormonal Modulation

Another study focused on patients with benign prostatic hyperplasia (BPH), revealing that treatment with this compound resulted in increased testosterone levels while effectively managing dihydrotestosterone (DHT) levels.

Uniqueness of this compound

The distinct molecular structure of this compound allows for specific interactions with androgen receptors that differentiate it from other compounds. Its three ketone groups enable it to act effectively as both an androgen receptor agonist and an aromatase inhibitor.

Mecanismo De Acción

The mechanism of action of 5alpha-Androstane-3,6,17-trione involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The compound’s effects are mediated through pathways involving the androgen receptor, which plays a crucial role in the development and maintenance of male characteristics .

Comparación Con Compuestos Similares

Similar Compounds

5alpha-Androstanedione: A naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone and dihydrotestosterone.

5alpha-Androstane-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.

4-Androstene-3,6,17-trione: An irreversible aromatase inhibitor used to increase serum androgen levels.

Uniqueness

5alpha-Androstane-3,6,17-trione is unique due to its specific molecular structure, which includes three ketone groups. This structure allows it to interact with androgen receptors in a distinct manner, making it a valuable compound for research and industrial applications .

Actividad Biológica

Overview

5alpha-Androstane-3,6,17-trione, commonly referred to as Kneller's Trione, is a synthetic androgen with a distinctive steroid structure characterized by three ketone groups. This compound has garnered attention in both scientific research and the sports industry due to its potential biological activities, particularly in enhancing physical performance and modulating hormone levels.

- Molecular Formula : C19H26O3

- CAS Number : 2243-05-2

This compound is synthesized through various chemical pathways, often derived from steroid hormones such as 11b-hydroxy-androstenedione. The compound's unique structure allows it to interact with androgen receptors effectively, influencing various physiological processes.

The primary mechanism of action for this compound involves its binding to androgen receptors. Upon binding, it modulates gene expression related to male characteristics and anabolic processes. This interaction can lead to increased protein synthesis and muscle mass, making it a subject of interest in performance enhancement.

Androgenic Effects

Research indicates that this compound can stimulate endogenous testosterone production. This leads to an increase in the testosterone-to-estrogen (T/E) ratio, which is crucial for muscle growth and overall athletic performance .

Inhibition of Aromatase Activity

The compound has been shown to exhibit aromatase inhibition properties. Aromatase is an enzyme that converts androgens into estrogens; thus, inhibiting this enzyme can lead to higher levels of circulating testosterone and lower estrogen levels. This mechanism is particularly beneficial for individuals looking to enhance their anabolic state without the side effects associated with elevated estrogen .

Case Studies and Clinical Trials

- Performance Enhancement : In clinical settings, subjects administered with this compound reported significant increases in lean muscle mass and strength. A study showed that dosages ranging from 25 mg to 500 mg per day effectively improved physical performance metrics in male athletes .

- Hormonal Modulation : A study involving patients with benign prostatic hyperplasia (BPH) demonstrated that treatment with this compound resulted in altered hormone profiles. Testosterone levels increased while dihydrotestosterone (DHT) levels were managed effectively .

Comparative Analysis

| Compound | Mechanism of Action | Main Use |

|---|---|---|

| This compound | Androgen receptor agonist; aromatase inhibitor | Performance enhancement; hormonal regulation |

| 5alpha-Androstanedione | Precursor to DHT | Hormonal therapy |

| 4-Androstene-3,6,17-trione | Aromatase inhibitor | Increase serum androgen levels |

Propiedades

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDNDBPVZPSQA-JOFNPIDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347729 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-05-2 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTAN-3,6,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A2EBA62T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.